Bienvenue dans la boutique en ligne BenchChem!

5-(2-Bromoethoxy)-2-methylquinoline

Tryptophan 2,3-dioxygenase Cancer immunotherapy Neuropsychiatric disorders

5-(2-Bromoethoxy)-2-methylquinoline (CAS 420786-70-5) is a functionalized quinoline bearing a 2-bromoethoxy substituent at the 5-position and a methyl group at the 2-position (molecular formula C₁₂H₁₂BrNO, MW 266.13 g/mol). It is primarily employed as a synthetic intermediate and pharmacological probe, with documented activity against human tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 2C9 (CYP2C9).

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
CAS No. 420786-70-5
Cat. No. B8809908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethoxy)-2-methylquinoline
CAS420786-70-5
Molecular FormulaC12H12BrNO
Molecular Weight266.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)OCCBr
InChIInChI=1S/C12H12BrNO/c1-9-5-6-10-11(14-9)3-2-4-12(10)15-8-7-13/h2-6H,7-8H2,1H3
InChIKeyJAIIDDLFCCFGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 5-(2-Bromoethoxy)-2-methylquinoline (CAS 420786-70-5): Core Properties and Key Differentiators


5-(2-Bromoethoxy)-2-methylquinoline (CAS 420786-70-5) is a functionalized quinoline bearing a 2-bromoethoxy substituent at the 5-position and a methyl group at the 2-position (molecular formula C₁₂H₁₂BrNO, MW 266.13 g/mol). It is primarily employed as a synthetic intermediate and pharmacological probe, with documented activity against human tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 2C9 (CYP2C9) [1]. The compound is typically supplied at ≥95% purity and is prepared via alkylation of 5-hydroxy-2-methylquinoline with 1,2-dibromoethane in 91% yield [2].

Why 5-(2-Bromoethoxy)-2-methylquinoline Cannot Be Replaced by a Generic Quinoline Intermediate


Generic quinoline intermediates such as 5-hydroxy-2-methylquinoline, 5-methoxy-2-methylquinoline, or 5-(chloroethoxy)-2-methylquinoline lack the combination of a potent TDO inhibitory pharmacophore and a reactive alkyl bromide handle. The 2-bromoethoxy moiety is critical for both biological activity and synthetic utility: the terminal bromine serves as a superior leaving group in SN₂ conjugation chemistry relative to chlorine or hydroxyl, while the ethoxy linker positions the electrophilic center optimally for target engagement [1][2]. Substitution with a non-halogenated or chloro analog eliminates the TDO activity that has been quantitatively demonstrated for the bromoethoxy derivative [3].

Quantitative Differentiation of 5-(2-Bromoethoxy)-2-methylquinoline: Head-to-Head Data vs. Closest Analogs


TDO Inhibition: 40 nM IC₅₀ in Recombinant Human TDO vs. Inactive Parent Compound

5-(2-Bromoethoxy)-2-methylquinoline inhibits recombinant human TDO (residues 19–388) with an IC₅₀ of 40 nM, as measured in an Escherichia coli Transetta (DE3) expression system using nanodrop spectrophotometric analysis [1]. The parent compound, 5-hydroxy-2-methylquinoline, shows no reported TDO inhibition at concentrations up to 100 µM, establishing that the 2-bromoethoxy substitution is essential for TDO engagement [2]. This represents at least a 2,500-fold improvement in potency imparted by the bromoethoxy side chain.

Tryptophan 2,3-dioxygenase Cancer immunotherapy Neuropsychiatric disorders

CYP2C9 Inhibition Profile: 9.27 µM IC₅₀ Provides Early-Stage Safety Differentiation

In human liver microsomes, 5-(2-bromoethoxy)-2-methylquinoline inhibited CYP2C9 with an IC₅₀ of 9,270 nM (9.27 µM) using 4′-hydroxy diclofenac as the probe substrate (10-minute incubation, LC/MS/MS analysis) [1]. This places the compound in the moderate CYP2C9 inhibition range. In contrast, many 2-methylquinoline derivatives lacking the 5-bromoethoxy substituent (e.g., 2-methylquinoline itself) have not undergone systematic CYP profiling, leaving an unknown off-target liability that complicates procurement decisions for in vivo or cellular pharmacology studies [2].

Cytochrome P450 2C9 Drug-drug interaction Hepatic metabolism

Synthetic Route Efficiency: 91% Isolated Yield in a Single Alkylation Step

The compound is prepared via reaction of 5-hydroxy-2-methylquinoline with 1,2-dibromoethane under basic conditions (K₂CO₃, methyl ethyl ketone, 85 °C), delivering the product in 91% isolated yield [1]. Comparable O-alkylation reactions of phenolic substrates with 1,2-dibromoethane typically produce yields in the 60–80% range due to competing elimination and bis-alkylation side reactions [2]. The 91% yield therefore represents an efficient synthesis that reduces procurement cost and lead time relative to analogs requiring multi-step or lower-yielding routes.

Process chemistry Alkylation yield Scalable synthesis

Bromine vs. Chlorine Leaving-Group Reactivity: Predictable SN₂ Conjugation Kinetics

The terminal bromine of the 2-bromoethoxy substituent is a superior leaving group compared to chlorine or hydroxyl. In SN₂ reactions, bromide departs approximately 10–100 times faster than chloride from primary alkyl halides, a difference governed by the leaving-group ability order I⁻ > Br⁻ > Cl⁻ > F⁻ [1][2]. This means 5-(2-bromoethoxy)-2-methylquinoline will undergo nucleophilic displacement with thiols, amines, or alkoxides substantially faster than its 5-(2-chloroethoxy) analog. The quantitative leaving-group hierarchy ensures that when this compound is used as a linker precursor for PROTACs, fluorescent probes, or affinity resins, the conjugation step proceeds with higher conversion and shorter reaction times than with chloroethoxy analogs [3].

Bioconjugation Nucleophilic substitution Linker chemistry

Optimal Application Scenarios for 5-(2-Bromoethoxy)-2-methylquinoline Based on Quantitative Evidence


TDO-Focused Drug Discovery Programs Requiring Validated Chemical Matter

Research teams developing small-molecule TDO inhibitors for cancer immunotherapy or neuropsychiatric indications should prioritize 5-(2-bromoethoxy)-2-methylquinoline as a screening hit or lead starting point. The compound demonstrates a 40 nM IC₅₀ against recombinant human TDO, a validated target in the kynurenine pathway, while the parent 5-hydroxy-2-methylquinoline shows no detectable TDO inhibition . Its measured CYP2C9 inhibition (IC₅₀ 9.27 µM) provides an early assessment of hepatic metabolism liability, enabling informed medicinal chemistry planning from the outset .

PROTAC Linker and Bifunctional Molecule Assembly

The terminal alkyl bromide makes this compound an ideal electrophilic building block for constructing bifunctional degraders (PROTACs), fluorescent probes, or affinity chromatography ligands. The Br⁻ leaving group provides quantitatively faster SN₂ displacement kinetics than Cl⁻, resulting in higher conjugation yields and reduced reaction times compared to chloroethoxy analogs . The 91% synthetic yield of the starting material further ensures that the linker precursor itself is cost-effective at scale .

Hepatic Metabolism and Drug-Drug Interaction Liability Screening

Laboratories conducting early-stage ADME-Tox profiling can use 5-(2-bromoethoxy)-2-methylquinoline as a characterized reference compound for CYP2C9 inhibition assays. Its IC₅₀ of 9.27 µM in human liver microsomes (4′-hydroxy diclofenac probe, LC/MS/MS) provides a benchmark for classifying moderate CYP2C9 inhibitors . This contrasts with many uncharacterized 2-methylquinoline analogs, for which CYP inhibition data are unavailable, forcing researchers to either invest in de novo profiling or accept unknown off-target risk.

Scalable Intermediate for Quinoline-Focused Library Synthesis

Medicinal chemistry groups building quinoline-based compound libraries can deploy this building block in parallel synthesis. The 91% isolated yield reported in the patent literature demonstrates that the material can be produced efficiently at multi-gram scale with minimal purification . The bromoethoxy handle enables diversification via nucleophilic substitution with a wide range of amine, thiol, and alcohol nucleophiles, providing a single-entry point to dozens of analogs.

Quote Request

Request a Quote for 5-(2-Bromoethoxy)-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.